molecular formula C8H6BrF3 B2719685 (1-Bromo-2,2,2-trifluoroethyl)benzene CAS No. 434-42-4

(1-Bromo-2,2,2-trifluoroethyl)benzene

Cat. No.: B2719685
CAS No.: 434-42-4
M. Wt: 239.035
InChI Key: IRICHAOGAOFEQI-UHFFFAOYSA-N
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Description

(1-Bromo-2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6BrF3. It is characterized by the presence of a benzene ring substituted with a bromo group and a trifluoroethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Bromo-2,2,2-trifluoroethyl)benzene can be synthesized by reacting bromobenzene with 2,2,2-trifluoroethyl haloalkane. This reaction typically requires an inert atmosphere, such as nitrogen or hydrogen, to proceed efficiently .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1-Bromo-2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(1-Bromo-2,2,2-trifluoroethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Bromo-2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets and pathways within a system. The bromo and trifluoroethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and effects. These interactions can affect biochemical pathways, leading to specific outcomes depending on the context of use .

Comparison with Similar Compounds

  • (1-Bromoethyl)benzene
  • 1-Bromobenzocyclobutene
  • Methyl 4-(bromomethyl)benzoate
  • 4-Bromoanisole
  • Methyl α-bromophenylacetate
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • Benzyl bromide
  • 2-Bromo-4-methylpyridine
  • 1-Bromo-4-fluorobenzene

Comparison: (1-Bromo-2,2,2-trifluoroethyl)benzene is unique due to the presence of both a bromo group and a trifluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that may only have one of these functional groups. The trifluoroethyl group, in particular, enhances the compound’s electron-withdrawing capability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

(1-bromo-2,2,2-trifluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRICHAOGAOFEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434-42-4
Record name (1-Bromo-2,2,2-trifluoroethyl)benzene
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